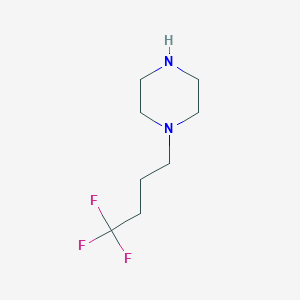

1-(4,4,4-Trifluorobutyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

1-(4,4,4-trifluorobutyl)piperazine |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)2-1-5-13-6-3-12-4-7-13/h12H,1-7H2 |

InChI Key |

YYJHJSKOFAMOHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4,4,4 Trifluorobutyl Piperazine and Analogues

Established Synthetic Pathways to Piperazine (B1678402) Core Structures

The piperazine ring is a prevalent scaffold in numerous fields, particularly in pharmaceuticals. nih.gov Consequently, a variety of robust methods for its synthesis and functionalization have been developed. These generally involve either modifying a pre-existing piperazine molecule or constructing the ring from acyclic precursors.

Alkylation and Nucleophilic Substitution Approaches for N-Substitution of Piperazine

The direct N-substitution of the piperazine ring is a common and straightforward strategy for introducing substituents. nih.gov Alkylation, typically involving the reaction of piperazine with an alkyl halide, is a fundamental method for forming C-N bonds. ambeed.com However, the presence of two secondary amine groups of equal reactivity in piperazine presents a significant challenge: the reaction can lead to a mixture of the desired N-monoalkylated product, the N,N'-dialkylated byproduct, and unreacted starting material. google.com

To overcome this lack of selectivity, several strategies are employed:

Use of a Large Excess of Piperazine : Employing a significant excess of piperazine can statistically favor mono-alkylation.

Protecting Groups : A more controlled approach involves the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. N-Boc-piperazine can be selectively alkylated on the unprotected nitrogen. researchgate.net The Boc group can then be removed under acidic conditions to yield the mono-substituted piperazine. nih.gov Other protecting groups, such as the formyl group, can also be utilized. researchgate.net

Reductive Amination : This is a powerful alternative to direct alkylation. thieme-connect.com It involves the reaction of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and broad functional group tolerance. thieme-connect.comnih.gov Catalytic hydrogenation using H₂ is an atom-economical and environmentally friendly alternative, often facilitated by continuous-flow reactors to enhance safety and scalability. thieme-connect.com

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation | Alkyl halide, excess piperazine, base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Simple; can result in mixtures of mono- and di-alkylated products. | google.comresearchgate.net |

| Protected Alkylation | 1. N-Boc-piperazine, alkyl halide, base (e.g., K₂CO₃). 2. Deprotection (e.g., TFA, HCl). | Excellent control for mono-alkylation; requires extra protection/deprotection steps. | researchgate.netnih.gov |

| Reductive Amination | Aldehyde/ketone, piperazine, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C). | High selectivity; avoids over-alkylation; mild conditions. | thieme-connect.comnih.govgoogle.com |

Cyclization Reactions for Piperazine Ring Formation

Building the piperazine ring from the ground up offers access to a wider range of substitution patterns, especially on the carbon atoms of the ring, which are challenging to functionalize directly. nih.govencyclopedia.pub

Several cyclization strategies have been developed:

Reductive Cyclization of Dioximes : A method starting from primary amines involves a sequential double Michael addition of nitrosoalkenes to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst, to yield the piperazine ring. nih.govmdpi.com

Palladium-Catalyzed Cyclizations : A modular approach uses a palladium catalyst to couple a propargyl unit with a diamine component, forming the six-membered ring with high regio- and stereochemical control. organic-chemistry.org Another palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes containing two amine functionalities. organic-chemistry.org

Dieckmann Cyclization : This intramolecular condensation reaction can be used to form piperazine-2,5-diones, which are important precursors and analogues. The cyclization of substrates like CH₂-N(R)C(O)CH₂N(R′)CO₂Ph is initiated by a base such as sodium hydride (NaH). acs.org

Photoredox Catalysis : Modern methods utilize visible-light photoredox catalysis for the programmable synthesis of piperazine cores. One such approach involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in-situ generated imine to furnish the product. organic-chemistry.orgacs.org

| Cyclization Method | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Pd/C, H₂ | nih.govmdpi.com |

| Palladium-Catalyzed Cyclization | Propargyl units, diamines | Palladium catalyst | organic-chemistry.org |

| Dieckmann Cyclization | N-substituted amino acid derivatives | NaH | acs.org |

| Photoredox Radical Cyclization | Diamine starting materials, carbonyl/amine partners | Organic photoredox catalyst, visible light | organic-chemistry.orgacs.org |

Introduction of the 4,4,4-Trifluorobutyl Moiety

The incorporation of fluorine into molecules can significantly alter their physicochemical properties. For the synthesis of 1-(4,4,4-Trifluorobutyl)piperazine, the key step is the formation of the bond between the piperazine nitrogen and the trifluorobutyl group.

Direct Alkylation Strategies utilizing 4,4,4-Trifluorobutyl Halides or Pseudohalides

The most direct method to synthesize the target compound is through the nucleophilic substitution of a 4,4,4-trifluorobutyl electrophile by piperazine. This would typically involve reacting piperazine with a compound like 1-bromo-4,4,4-trifluorobutane (B1268044) or 1-iodo-4,4,4-trifluorobutane.

The reaction would be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with other piperazine alkylations, controlling the mono- to di-alkylation ratio is the primary challenge. google.com To ensure the selective formation of this compound, the use of N-Boc-piperazine is the preferred route. The synthesis would proceed in two steps:

Alkylation of N-Boc-piperazine with a 4,4,4-trifluorobutyl halide (e.g., Br(CH₂)₃CF₃) or a pseudohalide (e.g., a tosylate or mesylate) in a suitable solvent like acetonitrile (B52724) or DMF with a base like K₂CO₃.

Removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane (B109758) or dioxane.

Functionalization of Pre-formed Piperazines with Fluorinated Linkers or Reagents

An alternative to direct alkylation is reductive amination. This strategy would involve reacting piperazine or N-Boc-piperazine with 4,4,4-trifluorobutanal. The reaction, mediated by a mild reducing agent like sodium triacetoxyborohydride, would yield the desired N-substituted piperazine directly and cleanly, avoiding the potential for quaternary ammonium (B1175870) salt formation that can occur with alkyl halides. researchgate.net

Furthermore, the synthesis of various fluorinated piperazine analogues reported in the literature demonstrates the versatility of incorporating fluorinated moieties. For instance, novel fluorinated cinnamylpiperazines have been synthesized via multi-step sequences that include coupling reactions like the Buchwald-Hartwig amination to form the aryl-piperazine bond, followed by deprotection and subsequent reaction with a fluorinated side chain. nih.gov In other work, fluorinated piperazine-hydroxyethylamine analogues have been prepared, showcasing the integration of fluorinated components into more complex structures. These examples underscore the broad applicability of established organic reactions to create diverse fluorinated piperazine derivatives.

Advanced Synthetic Techniques for Selective Functionalization

Recent advances in synthetic chemistry offer powerful tools for the functionalization of heterocycles like piperazine, often with improved selectivity and efficiency.

C–H Functionalization : Direct C–H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized substrates. nih.gov While challenging for piperazines, methods are emerging. Photoredox catalysis, for example, has been used for the direct C–H arylation of N-arylamines, including piperazine derivatives. encyclopedia.pubnih.gov This involves the generation of an α-amino radical which can then couple with a reaction partner.

Photoredox Catalysis : Beyond C-H functionalization, visible-light photoredox catalysis enables a range of transformations under mild conditions. acs.org It has been applied to decarboxylative annulation reactions between glycine-based diamines and various aldehydes to provide 2-substituted piperazines. organic-chemistry.org

Flow Chemistry : Continuous-flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and stoichiometry. This technique is particularly advantageous for reactions that are difficult to control in batch, such as the selective mono-alkylation of piperazine, where precise mixing of reactants can significantly suppress the formation of the dialkylated byproduct. researchgate.netthieme-connect.com

These advanced methods represent the cutting edge of piperazine synthesis and offer future possibilities for creating structurally novel analogues of this compound with high precision and efficiency.

C-H Functionalization of Piperazine Rings in Derivative Synthesis

Direct C-H functionalization is an increasingly important strategy for synthesizing α-carbon-substituted piperazines, offering a more straightforward alternative to traditional multi-step de novo ring construction. nih.gov This approach selectively activates and functionalizes the C-H bonds adjacent to a nitrogen atom on a pre-existing piperazine ring. nih.gov However, methods successful for other saturated N-heterocycles like piperidines often fail or result in side reactions with piperazines due to the presence of the second nitrogen atom, which can inhibit catalyst activity. encyclopedia.pubnih.gov

Recent breakthroughs have been achieved using photoredox catalysis. researchgate.netnih.gov For instance, iridium-based photocatalysts, such as Ir(ppy)₃, have been used to achieve α-arylation of N-Boc protected piperazine with 1,4-dicyanobenzenes, producing the corresponding α-aryl-substituted piperazines. encyclopedia.pubnih.gov This method involves the photocatalyst oxidizing the piperazine, leading to the formation of an α-amino radical which then couples with an aryl radical anion. encyclopedia.pub Similarly, α-vinylation has been accomplished under photoredox conditions, coupling N-Boc piperazine with vinyl sulfones in good yield and high stereoselectivity. nih.gov These techniques represent a significant advance in the direct modification of the piperazine core, providing powerful tools for creating structural diversity. researchgate.netnih.gov

Transition-metal-catalyzed approaches have also been explored, though progress has been slower compared to other amines, again due to challenges posed by the second nitrogen atom. nih.gov The development of robust catalytic systems that can overcome these hurdles is a continuing area of research. nsf.gov

Table 1: Examples of C-H Functionalization Reactions on Piperazine Substrates This table is interactive. Users can sort data by clicking on the headers.

| Substrate | Reagent | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-piperazine (87) | 1,4-Dicyanobenzene | Ir(ppy)₃ | α-Arylation (89) | 95% | nih.gov |

| N-Boc-piperazine (87) | Vinyl sulfone (90) | Ir(ppy)₃ | α-Vinylation (91) | 74% | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral piperazine derivatives is of great interest for developing stereospecific therapeutic agents. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which can be achieved through various strategies. clockss.org While specific methods for chiral this compound are not detailed in the literature, general principles for synthesizing chiral piperazines can be applied.

One common approach involves the use of chiral starting materials. For example, optically pure amino acids can be converted into 1,2-diamines, which then serve as precursors for constructing enantiomerically pure 2,3-substituted piperazines. researchgate.netmdpi.com Another strategy is the diastereoselective introduction of a second stereocenter at a later stage of the synthesis. This has been demonstrated in the synthesis of trans-2,6-disubstituted piperazines, where diastereoselective alkylation is used to set the relative stereochemistry. clockss.org

Palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize chiral piperazinones with high yields and enantioselectivity, employing chiral ligands like electron-deficient PHOX ligands. researchgate.net Such methods provide access to chiral building blocks that can be further elaborated. Bioinspired stereoselective cyclization of chiral 1,4-diarylbutane-1,4-diols has also been shown to produce chiral tetrahydrofurans, a strategy that relies on the inherent stereochemistry of the substrate to control the cyclization outcome, which could be conceptually applied to piperazine ring formation. elsevierpure.com

Multicomponent Reactions and Click Chemistry Applications in Piperazine Conjugation

Modern synthetic strategies increasingly rely on highly efficient and versatile reactions to build complex molecules from simpler starting materials.

Multicomponent Reactions (MCRs) MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. researchgate.net These reactions are highly valued for their operational simplicity, time and energy savings, and high bond-forming index. researchgate.net The Ugi and Passerini reactions are classic examples of MCRs. researchgate.net In the context of piperazine synthesis, MCRs can be employed to rapidly generate libraries of diverse structures. For instance, an MCR could potentially be designed involving a piperazine-containing component, an aldehyde, an isocyanide, and a carboxylic acid to create complex amides in a single step.

Click Chemistry "Click chemistry" refers to a class of reactions that are rapid, high-yielding, versatile, and produce products that are easy to isolate. nih.gov The premier example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govmedchem101.com This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

For piperazine conjugation, a derivative such as this compound could be functionalized with either an azide (B81097) or a terminal alkyne. This functionalized piperazine can then be "clicked" onto a corresponding alkyne- or azide-modified molecule (e.g., a peptide, polymer, or nanoparticle). nih.govnih.gov The high efficiency and selectivity of click reactions make them ideal for applications in bioconjugation and materials science. nih.govmedchem101.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and byproducts. For the synthesis of substituted piperazines, several factors are typically investigated.

Catalyst and Solvent: The choice of catalyst and solvent can dramatically affect reaction outcomes. In a multicomponent reaction for synthesizing substituted encyclopedia.pubnsf.govnih.govtriazolo[4,3-a]pyrimidines, various catalysts (e.g., HCl, acetic acid, piperidine) and solvents (e.g., water, ethanol, acetonitrile) were screened, with the best yield achieved using APTS in refluxing ethanol. researchgate.net

Reaction Time and Temperature: Many syntheses of monosubstituted piperazines suffer from low yields due to competitive reactions that form disubstituted products. nih.gov One study demonstrated that using microwave irradiation could significantly shorten reaction times and improve efficiency compared to conventional heating. nih.gov For the synthesis of certain piperazine-substituted 4(1H)-quinolones, thermal cyclization was performed in a microwave reactor. nih.gov

Reagent Stoichiometry and Addition: Controlling the ratio of reactants is essential. For instance, in the synthesis of second-generation piperazine derivatives, an excess of epibromohydrin (B142927) (5 equivalents) was used in the first step, while 1.5 equivalents of 1-(2-hydroxyethyl)piperazine were used in the second step to ensure the reaction went to completion. nih.gov

Table 2: Optimization of a Multicomponent Reaction This table is interactive. Users can sort data by clicking on the headers.

| Entry | Catalyst | Solvent | Conditions | Yield of Product 4a | Reference |

|---|---|---|---|---|---|

| 1 | APTS | Water | Reflux | 60% | researchgate.net |

| 2 | APTS | Ethanol | Reflux | 75% | researchgate.net |

| 3 | HCl | Ethanol | Reflux | 45% | researchgate.net |

| 4 | Acetic acid | Ethanol | Reflux | 10% | researchgate.net |

| 5 | Piperidine (B6355638) | Ethanol | Reflux | Trace | researchgate.net |

Purification and Isolation Strategies for Substituted Piperazines

The purification and isolation of the target piperazine derivative from the reaction mixture is a critical final step in the synthetic process. The chosen strategy depends on the physical and chemical properties of the product and impurities.

Filtration: In many piperazine syntheses, byproducts or excess reagents can be removed by simple filtration. For example, when reactions are conducted with piperazine hydrochlorides, the precipitated piperazine dihydrochloride (B599025) can often be filtered off from the cooled reaction mixture. nih.gov Similarly, inorganic salts formed during the reaction, like K₂CO₃, are typically removed by filtration before concentrating the organic phase. nih.gov

Recrystallization: This is a common technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form. Isopropyl alcohol is a frequently used solvent for recrystallizing piperazine derivatives. nih.gov In one instance, piperazine was recovered from a mixture by precipitating it as piperazine hexahydrate from a solution containing isooctanol, taking advantage of the hydrate's insolubility. google.com

Chromatography: Column chromatography is a highly effective method for separating complex mixtures. Silica gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system (mobile phase), often a mixture like ethyl acetate/hexanes or ethyl acetate/methanol (B129727)/ammonia. mdpi.comnih.gov Different compounds travel through the column at different rates, allowing for their separation and collection as purified fractions. nih.govnih.gov Preparative Thin-Layer Chromatography (TLC) can also be used for purifying smaller quantities of material. clockss.orgnih.gov

Acid-Base Extraction: The basic nature of the piperazine nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, moving it into the aqueous layer. The layers are separated, and the aqueous layer is then basified to deprotonate the piperazine, which can then be extracted back into an organic solvent.

Spectroscopic and Advanced Analytical Characterization of 1 4,4,4 Trifluorobutyl Piperazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4,4,4-Trifluorobutyl)piperazine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR Analysis for Piperazine (B1678402) and Butyl Chain Protons/Carbons

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the piperazine ring and the trifluorobutyl chain. The piperazine protons typically appear as multiplets in the region of 2.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear further downfield. chemicalbook.comscispace.com The protons of the butyl chain would exhibit characteristic splitting patterns based on their proximity to the trifluoromethyl group. The methylene (B1212753) group alpha to the piperazine nitrogen would likely appear as a triplet, while the methylene group adjacent to the CF₃ group would show a more complex multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the piperazine ring are expected to resonate in the range of 40-55 ppm. scispace.comchemicalbook.com The carbons of the butyl chain would have distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The carbon atom of the CF₃ group would be observed as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons in the butyl chain would also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine | -CH₂- (N-CH₂-Butyl) | 2.5 - 2.8 | 50 - 55 |

| Piperazine | -CH₂- (NH) | 2.8 - 3.2 | 45 - 50 |

| Butyl Chain | -CH₂- (α to Piperazine) | 2.4 - 2.7 | 55 - 60 |

| Butyl Chain | -CH₂- | 1.8 - 2.1 | 20 - 25 |

| Butyl Chain | -CH₂- (α to CF₃) | 2.1 - 2.5 | 30 - 35 (quartet) |

| Butyl Chain | -CF₃ | - | 120 - 130 (quartet) |

¹⁹F NMR for Fluorine Atom Environments and Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the CF₃ group is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃. wikipedia.orgrsc.org The precise chemical shift and coupling constant would be diagnostic for the electronic environment of the trifluoromethyl group.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the butyl chain and between the different protons of the piperazine ring, confirming their connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. rsc.orgepfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₈H₁₅F₃N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass (typically with an error of less than 5 ppm) would provide strong evidence for the molecular formula of the compound. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For piperazine derivatives, characteristic fragmentation pathways often involve the cleavage of the piperazine ring. researchgate.net In the case of this compound, characteristic fragment ions would be expected from the loss of the trifluorobutyl side chain and from cleavages within the piperazine ring. The study of these fragmentation pathways is essential for the structural confirmation of the compound and for the identification of related substances in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational transitions. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be accurately predicted by examining the spectra of its constituent parts: the piperazine ring and the trifluorobutyl group.

The piperazine moiety is characterized by several key vibrations. The C-H stretching vibrations of the methylene groups in the ring typically appear in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations are expected in the 1275-945 cm⁻¹ range. researchgate.net For 1-(4-Chlorophenyl) piperazine, C-H stretching bands of the piperazine ring were observed at 2954, 2896, and 2831 cm⁻¹ in the IR spectrum. researcher.life The secondary amine (N-H) in the piperazine ring, if present as a free base, would show a stretching vibration between 3250 and 3500 cm⁻¹. researcher.life

The trifluoromethyl (CF₃) group on the butyl chain introduces strong and highly characteristic absorption bands. The C-F stretching vibrations are among the strongest in an IR spectrum and are typically found in the 1000-1400 cm⁻¹ region. The aliphatic C-H stretches of the butyl chain will overlap with those of the piperazine ring in the 2850-2960 cm⁻¹ range.

Raman spectroscopy provides complementary information. While aromatic C-H stretching bands are often weak in IR spectra, they can be more prominent in Raman. researcher.life For 1-(4-Chlorophenyl)piperazine, the N-H stretch was observed at 3184 cm⁻¹ and the piperazine C-H stretches were seen at 2954, 2889, and 2833 cm⁻¹ in the Raman spectrum. researcher.life A combined IR and Raman analysis would therefore provide a comprehensive vibrational fingerprint for this compound, allowing for unambiguous functional group identification.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity | Source |

| N-H (Piperazine) | Stretch | 3250 - 3500 | Medium | researcher.life |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium-Strong | researchgate.netresearcher.life |

| C-F (Trifluoro) | Stretch | 1000 - 1400 | Very Strong | N/A |

| C-N (Piperazine) | Stretch | 945 - 1275 | Medium | researchgate.net |

| Piperazine Ring | Skeleton Vibration | ~945 | Medium | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the surveyed literature, extensive studies on related piperazine derivatives provide a clear indication of its likely solid-state conformation.

Piperazine-containing molecules almost invariably adopt a stable chair conformation in the solid state, as this minimizes steric and torsional strain. nih.govresearchgate.netresearchgate.netnih.gov For instance, the crystal structure of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine confirms the piperazine ring is in a chair conformation. researchgate.net Similarly, in 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, the piperazine ring also adopts a chair conformation with defined puckering parameters. researchgate.netnih.gov

In this compound, the bulky and electron-withdrawing trifluorobutyl group would be attached to one of the ring nitrogens. It is expected that this substituent would occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the piperazine ring. The specific crystal packing would be influenced by intermolecular forces, such as hydrogen bonds involving the secondary amine (N-H) of the piperazine ring, and potential dipole-dipole interactions from the C-F bonds.

Table 2: Representative Crystallographic Data for Substituted Piperazine Derivatives

| Compound | Crystal System | Space Group | Piperazine Conformation | Source |

| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | Monoclinic | P2₁/c | Chair | researchgate.netnih.gov |

| 1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine | Monoclinic | P2₁/c | Chair | researchgate.net |

| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | Monoclinic | P2₁/n | Chair | nih.gov |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁ | N/A (Triazole derivative) | mdpi.com |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are cornerstone methods for the analysis of piperazine systems.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. unodc.org

In the analysis of related piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), GC-MS is routinely used for identification and quantification in various matrices. nih.govscholars.direct The electron ionization (EI) mass spectra of piperazine derivatives are typically characterized by fragmentation pathways initiated at the nitrogen atoms. researchgate.net Key fragmentation patterns involve the cleavage of the piperazine ring itself, often resulting in characteristic ions. For TFMPP, a major fragment corresponds to the loss of a C₂H₄N fragment from the molecular ion. nih.gov

For this compound, one would expect to observe the molecular ion (M⁺) and prominent fragment ions resulting from:

Alpha-cleavage adjacent to the ring nitrogen, breaking the bond to the butyl chain.

Cleavage within the piperazine ring, leading to characteristic nitrogen-containing fragments.

Loss of the trifluoromethyl group or other fragments from the butyl side chain.

Systematic toxicological analysis procedures using full-scan GC/MS have proven effective for detecting TFMPP and its metabolites in urine, suggesting similar methods would be suitable for the target compound. nih.gov

Table 3: Typical GC-MS Parameters and Fragments for Piperazine Derivatives

| Compound | GC Column | Key Fragment Ions (m/z) | Application | Source |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Rtx-200 | 172 (Base Peak, [M-C₂H₄N]⁺) | Designer Drug Analysis | researchgate.netnih.gov |

| 1-(4-Bromophenyl)piperazine (pBPP) | Zebron ZB-SemiVolatiles | 198 (Base Peak, [M-C₂H₄N]⁺), 155/157, 56 | Psychoactive Substance ID | nih.gov |

| 1-Benzylpiperazine (BZP) | Not Specified | 134, 91 (Tropylium ion) | Urine Analysis | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for non-volatile, polar, or thermally unstable compounds. nih.gov It is the method of choice for analyzing piperazine derivatives in biological fluids, where they may be present as metabolites or in complex mixtures. nih.govnih.gov

LC-MS/MS methods, often employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, provide exceptional sensitivity and selectivity. nih.gov For the analysis of piperazine derivatives, separation is commonly achieved on a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate) in a gradient elution. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used, as the piperazine nitrogens are readily protonated.

A validated LC-MS/MS method for a synthesized anticancer piperazine derivative, TM208, demonstrated a limit of quantification of 0.2 ng/mL in rat plasma, highlighting the sensitivity of the technique. nih.gov Similar methods could be developed for this compound to support pharmacokinetic studies or to analyze potential non-volatile metabolites, such as hydroxylated or glucuronidated species. nih.gov

Table 4: Typical LC-MS/MS Conditions for Piperazine Derivative Analysis

| Compound/Analyte | LC Column | Mobile Phase | Ionization/Detection | Source |

| TM208 | C18 | Methanol-water (5 mM ammonium acetate) | ESI+, MRM | nih.gov |

| BZP and TFMPP | Not Specified | Not Specified | ESI+, SIM | nih.gov |

| 1-Amino-4-methyl-piperazine (AMP) & MNP | Poroshell HPH-C18 | Buffered aqueous solutions | MS/MS, MRM | mdpi.com |

| Various Piperazine Designer Drugs | Not Specified | Phosphate buffer/Acetonitrile (B52724) | ESI+, MS | nih.gov |

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. The control of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer.

The applicability of this technique depends entirely on the chirality of the target molecule. This compound, in its parent form, is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and does not exhibit other forms of chirality like atropisomerism. Therefore, it exists as a single structure, not as a pair of enantiomers.

Consequently, chiral chromatography is not applicable for the analysis of this compound itself.

However, should a derivative be synthesized that introduces a chiral center—for example, by adding a substituent to one of the carbon atoms on the piperazine ring—then chiral separation would become necessary. In such cases, methods employing polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are the most common and effective for resolving racemic piperazine derivatives and other pharmaceuticals. nih.govnih.govchromatographyonline.com The separation can be performed using various elution modes, including normal phase, reversed-phase, or polar organic modes, to achieve optimal resolution. nih.gov

Computational and Theoretical Investigations of 1 4,4,4 Trifluorobutyl Piperazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For 1-(4,4,4-Trifluorobutyl)piperazine, the piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the 4,4,4-trifluorobutyl substituent on the nitrogen atom can be either axial or equatorial. DFT calculations consistently predict that the equatorial conformation is energetically more favorable, minimizing steric hindrance.

The electronic structure of the molecule is also a key focus of DFT studies. The introduction of the trifluoromethyl group has a significant impact on the electron distribution within the molecule. This electron-withdrawing group influences the charge distribution on the piperazine ring, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netirjweb.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.netirjweb.com These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (μ²/2η, where μ is the chemical potential, -χ).

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar fluorinated piperazine derivatives as described in the literature.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.95 |

| ELUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 8.20 |

| Ionization Potential (I) | 8.95 |

| Electron Affinity (A) | 0.75 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 4.10 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 2.87 |

Conformational Analysis and Energy Landscapes of the Piperazine Ring

A detailed conformational analysis of the piperazine ring in this compound reveals a dynamic system. While the chair conformation is the global minimum, other conformations like the boat and twist-boat forms exist as higher energy states. By mapping the potential energy surface, researchers can identify the energy barriers between these different conformations. This energy landscape provides a comprehensive picture of the ring's flexibility and the likelihood of conformational transitions. The presence of the bulky and electron-withdrawing trifluorobutyl group can influence these energy barriers, potentially stabilizing or destabilizing certain conformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment. nih.gov

Conformational Flexibility and Solvent Interactions

MD simulations in explicit solvent environments, such as water, are crucial for understanding how this compound behaves in a more realistic setting. mdpi.com These simulations can track the conformational changes of the molecule over time, revealing the dynamic interplay between the solute and solvent molecules. mdpi.com The piperazine ring can exhibit puckering and the trifluorobutyl chain can adopt various orientations. The interactions with solvent molecules, particularly through hydrogen bonding with the non-substituted nitrogen of the piperazine ring, play a significant role in stabilizing certain conformations. researchgate.netmdpi.com

Ligand-Protein Interaction Dynamics for Derivatives in Binding Studies

For derivatives of this compound that are designed to interact with biological targets such as proteins, MD simulations are an invaluable tool. nih.gov These simulations can model the process of a ligand binding to a protein's active site, revealing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand within the binding pocket and identify any conformational changes in both the ligand and the protein upon binding. nih.gov This information is critical for the rational design of more potent and selective drug candidates.

Table 2: Key Intermolecular Interactions for a this compound Derivative in a Hypothetical Protein Binding Site (Illustrative Data) This table presents hypothetical data illustrating the types of interactions that could be identified through MD simulations.

| Ligand Moiety | Protein Residue | Interaction Type | Average Distance (Å) |

|---|---|---|---|

| Piperazine NH | Aspartic Acid | Hydrogen Bond | 2.8 |

| Trifluoromethyl Group | Leucine | Hydrophobic | 3.5 |

| Piperazine Ring | Phenylalanine | Hydrophobic | 4.2 |

| Piperazine N | Glutamic Acid | Salt Bridge | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are instrumental in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds.

Development of Predictive Models for Biological or Chemical Properties

The development of predictive QSAR models for piperazine derivatives has been a focus of various studies to understand their biological activities. For instance, a study on piperazine derivatives as mTORC1 inhibitors established a significant correlation between six molecular descriptors and the inhibitory activity (pIC50). mdpi.com These descriptors are the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The resulting models, developed using Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR), demonstrated strong predictive ability. mdpi.com

Similarly, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors are key determinants of their antagonistic effects, while hydrophobicity was not found to be a significant factor. nih.gov In another study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists, significant 3D-QSAR models were developed using CoMFA and CoMSIA methods. researchgate.net These models also showed a strong correlation between experimental and predicted activity, highlighting the importance of electrostatic fields, hydrophobic fields, and hydrogen bond acceptors. researchgate.net

These predictive models are crucial for the in silico design of novel compounds with enhanced biological or chemical properties. By understanding the relationship between molecular structure and activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Table 1: Key Studies on Predictive QSAR/SPR Models for Piperazine Analogues

| Focus of Study | Key Findings | Modeling Techniques | Important Descriptors | Reference |

|---|---|---|---|---|

| mTORC1 Inhibitors | Strong correlation between descriptors and inhibitory activity. | MLR, MNLR | ELUMO, ω, MR, Log S, PSA, n | mdpi.com |

| Antihistamine and Antibradykinin Effects | Electrostatic and steric factors are key. | CoMFA | Electrostatic and Steric Fields | nih.gov |

| TRPV1 Antagonists | Good predictive models for antagonist activity. | CoMFA, CoMSIA | Electrostatic, Hydrophobic, H-bond Acceptors | researchgate.net |

Identification of Key Molecular Descriptors for Activity Modulation

A critical aspect of QSAR and SPR modeling is the identification of key molecular descriptors that govern the activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

In the context of piperazine derivatives, several studies have pinpointed specific descriptors that are crucial for modulating their biological activity. For instance, a QSAR study on aryl-piperazine derivatives with anti-malarial activity utilized a large pool of 1497 Dragon molecular descriptors, which encompass constitutional, topological, geometrical, and electronic properties. insilico.eu Another investigation into the cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density, a topological index (X2A), and geometrical indices were the most important factors. nih.gov

A study on piperazine-based mTORC1 inhibitors identified six key descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The significance of these descriptors indicates that a combination of electronic, steric, and physicochemical properties influences the inhibitory activity of these compounds. For example, ELUMO and the electrophilicity index are related to the molecule's ability to accept electrons, which can be crucial for receptor-ligand interactions. Molar refractivity and topological polar surface area are related to the molecule's size, shape, and polarity, which affect its binding and transport properties.

The identification of these key descriptors provides a roadmap for chemists to modify the structure of this compound to enhance its desired activity. For example, altering substituents on the piperazine ring or the butyl chain could systematically change these descriptor values to optimize the compound's performance.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a receptor or an enzyme.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., receptors, enzymes)

Molecular docking studies have been instrumental in elucidating the binding interactions of piperazine derivatives with various biological targets. For instance, in a study of piperazine-derived inhibitors of Dipeptidyl peptidase-IV (DPP-IV), molecular docking established a good binding affinity of the lead compound at the active site, which was consistent with the observed biological data. nih.gov Similarly, docking studies of nitrophenylpiperazine derivatives as tyrosinase inhibitors helped to investigate the enzyme-inhibitor interactions at the active site. nih.gov

In the context of anticancer agents, molecular docking of phenylpiperazine derivatives of 1,2-benzothiazine showed their ability to bind to both the DNA-topoisomerase II complex and the minor groove of DNA. nih.gov For 1,2,4-triazole (B32235) based derivatives, docking studies revealed their potential to interact with cancer therapeutic targets like c-kit tyrosine kinase and protein kinase B. mdpi.com These studies provide a detailed picture of the binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Table 2: Examples of Molecular Docking Studies on Piperazine Analogues

| Compound Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Piperazine-derived DPP-IV inhibitors | Dipeptidyl peptidase-IV (DPP-IV) | Established good binding affinity at the active site. | nih.gov |

| Nitrophenylpiperazine derivatives | Tyrosinase | Investigated enzyme-inhibitor interactions. | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-topoisomerase II complex and DNA minor groove | Demonstrated binding to both targets. | nih.gov |

| 1,2,4-Triazole based derivatives | c-kit tyrosine kinase and protein kinase B | Showed potential to interact with cancer targets. | mdpi.com |

Rational Design of Novel Derivatives based on Binding Site Interactions

The insights gained from molecular docking studies are pivotal for the rational design of novel derivatives with improved potency and selectivity. By understanding how a ligand interacts with its target's binding site, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding affinity.

For example, the rational design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was based on introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold, referencing known topoisomerase II inhibitors. nih.gov Similarly, the design of novel mdpi.comnih.govinsilico.eutriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors involved modifying four different moieties of a known inhibitor to create compounds with novel structures. frontiersin.org In another study, the design of new TRPV1 antagonists involved replacing the pyridine (B92270) ring of a known antagonist with a pyrimidine (B1678525) ring. researchgate.net

This structure-based drug design approach allows for the creation of focused libraries of compounds that are more likely to exhibit the desired biological activity. For this compound, this could involve designing analogues with additional functional groups that can form specific interactions with a target's active site, as predicted by docking simulations.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key application of cheminformatics that computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target.

Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein and docks library compounds into the active site. nih.govresearchgate.net Ligand-based virtual screening (LBVS) uses the properties of known active compounds to identify other molecules with similar characteristics. nih.gov

The application of virtual screening has proven to be a powerful tool in drug discovery, often leading to higher "hit rates" compared to traditional high-throughput screening. nih.gov It allows for the rapid and cost-effective exploration of vast chemical spaces to identify novel lead compounds. frontiersin.org For instance, a virtual screening campaign for TRPV4 antagonists utilized both structure- and ligand-based approaches to screen a library of ion channel-modulating compounds, leading to the identification of several potential inhibitors. nih.gov

For a compound like this compound, cheminformatics and virtual screening could be employed to search large chemical databases for commercially available or synthetically accessible analogues with potentially improved properties. Furthermore, virtual libraries can be generated around the this compound scaffold and screened against various biological targets to explore new therapeutic applications.

Database Mining and Ligand-Based Virtual Screening

Database mining and ligand-based virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. The fundamental principle of ligand-based methods is that molecules with similar structures are likely to exhibit similar biological activities.

In the context of piperazine derivatives, researchers have successfully employed these techniques to discover new therapeutic agents. For instance, a multi-step virtual screening process, which included shape and chemical similarity comparisons to known active compounds, led to the identification of a novel piperazine-based insect juvenile hormone agonist. This process typically involves:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, ionizable groups) required for biological activity. This model can be generated from a set of known active ligands.

Similarity Searching: Once a pharmacophore model or a reference compound is established, large databases of chemical compounds are searched to identify molecules that match the model or have a high degree of structural similarity to the reference.

Molecular Docking and Scoring: The identified hits from the initial screening are then often subjected to molecular docking simulations against a model of the target receptor, if available. This helps to predict the binding mode and affinity of the potential ligands. Free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can further refine the ranking of candidate compounds.

For this compound, a ligand-based virtual screening campaign could be initiated using known active compounds that target a specific receptor of interest. The trifluorobutyl moiety would be a key feature in the similarity search, potentially leading to the discovery of novel compounds with unique properties.

Fragment-Based Drug Discovery (FBDD) Contributions

Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for the development of lead compounds. Unlike traditional high-throughput screening (HTS) which screens large, drug-like molecules, FBDD starts with the identification of small, low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity. These initial fragment hits are then optimized and grown into more potent lead compounds, often guided by structural biology techniques like X-ray crystallography or NMR spectroscopy.

The piperazine scaffold is a common motif found in many successful fragment libraries due to its favorable physicochemical properties and its ability to be readily modified. FBDD approaches have been instrumental in developing potent inhibitors for various targets. For example, fragment-based methods have been used to identify ligands for LC3, a key protein in autophagy, where the initial fragment hits were optimized using structure-activity relationships.

The application of FBDD to a target of interest for this compound could involve screening a fragment library to identify initial binding fragments. The trifluorobutylpiperazine moiety itself could be considered a fragment, and its binding mode could be explored. Subsequent optimization could involve linking this fragment with other identified fragments or growing the fragment to improve its binding affinity and selectivity. The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to lead compounds with better drug-like properties.

While direct computational studies on this compound are limited, the established methodologies of database mining, ligand-based virtual screening, and fragment-based drug discovery provide a clear roadmap for future in silico investigations. These powerful techniques hold the key to unlocking the therapeutic potential of this and other novel chemical entities.

Pharmacological and Biological Research Perspectives of 1 4,4,4 Trifluorobutyl Piperazine Derivatives Mechanistic and Pre Clinical in Vitro/in Vivo

Investigation of Receptor Binding Affinities and Selectivity Profiles

The versatility of the 1-(4,4,4-trifluorobutyl)piperazine scaffold allows for its incorporation into a wide array of molecular structures, leading to interactions with multiple biological targets. The following subsections detail the research findings related to the binding affinities and selectivity profiles of these derivatives at various receptors and enzymes.

Studies on Dopamine (B1211576) Receptor Modulation

Derivatives of piperazine (B1678402) are well-known for their interactions with dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders. While direct studies on this compound itself are limited, research on structurally related N-phenylpiperazine analogs provides valuable insights. These analogs have been shown to exhibit selective binding to the D3 versus the D2 dopamine receptor subtype. mdpi.com For instance, certain N-phenylpiperazine derivatives display high affinity for the D3 receptor with Ki values in the nanomolar range, while showing significantly lower affinity for the D2 receptor, indicating a favorable selectivity profile. mdpi.com The dopaminergic neurotoxicity of trifluoromethylphenyl piperazine (TFMPP) derivatives has also been investigated, revealing that these compounds can induce neuronal death, oxidative stress, and mitochondrial dysfunction in rat dopaminergic neurons. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Representative Piperazine Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-Phenylpiperazine Analogs | D3 | 1.4 - 43 | mdpi.com |

| N-Phenylpiperazine Analogs | D2 | >1500 | mdpi.com |

This table presents data for structurally related piperazine derivatives to infer potential activity.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)

The serotonergic system is another primary target for piperazine-containing compounds. The trifluoromethylphenylpiperazine (TFMPP) group, which is structurally analogous to the trifluorobutylpiperazine moiety, has been extensively studied for its interaction with serotonin receptors. TFMPP itself acts as a non-selective serotonin receptor agonist, with varying affinities for different subtypes. esmed.org It demonstrates notable agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor. esmed.org The affinity (Ki) of TFMPP for these receptors varies, highlighting a complex interaction profile. wikipedia.org The hypoactivity induced by TFMPP is suggested to be mediated by 5-HT1C receptors. nih.gov The structure-activity relationship of phenylpiperazine-hydantoin derivatives has been explored, revealing insights into their activity at both serotonin and α1-adrenergic receptors. mdpi.com

Table 2: Serotonin Receptor Binding Affinities for Trifluoromethylphenylpiperazine (TFMPP)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1A | 288 - 1950 | Full Agonist | wikipedia.org |

| 5-HT1B | 30 - 132 | Full Agonist | wikipedia.org |

| 5-HT1D | 282 | Full Agonist | wikipedia.org |

| 5-HT2A | 160 - 269 | Weak Partial Agonist/Antagonist | wikipedia.org |

This table provides data for the structurally related compound TFMPP.

Sigma Receptor (σ1R, σ2R) Ligand Research

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. Piperazine-containing molecules have been identified as potent sigma receptor ligands. For example, N,N'-disubstituted piperazines have been synthesized and shown to have high affinity for both σ1 and σ2 receptors. nih.gov In one study, a fluoroethylated piperazine derivative, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, demonstrated good affinity for the σ1 receptor, comparable to clinically evaluated radiopharmaceuticals. nih.gov The affinity of this compound for σ2R was found to be lower, indicating a degree of selectivity for the σ1 subtype. nih.gov Typical neuroleptics with a piperazine or piperidine (B6355638) structure, such as haloperidol, also exhibit high affinity for sigma-1 receptors. nih.gov

Table 3: Sigma Receptor Binding Affinities of Representative Piperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | σ1R | - | -9.4 | nih.gov |

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | σ2R | - | -6.49 | nih.gov |

This table includes data for structurally related piperazine derivatives to suggest potential interactions.

Cholinesterase Inhibition Studies

Nicotinic Acetylcholine (B1216132) Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems. nih.govnih.gov They are recognized as important therapeutic targets for various conditions, including nicotine (B1678760) addiction, Alzheimer's disease, and schizophrenia. nih.gov While a broad range of natural and synthetic compounds act as agonists, antagonists, or allosteric modulators of nAChRs, specific research detailing the interaction of this compound derivatives with these receptors is currently limited in the public domain. researchgate.netnih.gov The structural features of piperazine derivatives could potentially allow for interactions with the diverse binding sites on nAChR subtypes, but this remains an area for future investigation.

Other Relevant Biological Target Interactions (e.g., mTORC1, SMYD3)

Recent research has expanded the scope of biological targets for piperazine-containing compounds beyond traditional neurotransmitter receptors.

mTORC1 Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. nih.gov A significant discovery in this area is a potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] wikipedia.orgnih.govnaphthyridin-2(1H)-one, which contains a trifluoromethylphenylpiperazine moiety. nih.gov This compound, known as Torin1, inhibits the phosphorylation of mTORC1 and mTORC2 substrates at nanomolar concentrations and displays high selectivity for mTOR over other kinases like PI3K. nih.gov

SMYD3 Ligand Research: The histone methyltransferase SMYD3 is another emerging target in cancer therapy, as its overexpression is linked to poor survival outcomes in various cancers. While direct inhibitors of SMYD3 containing the this compound scaffold have not been reported, a piperidine-4-carboxamide acetanilide (B955) compound, BCI-121, has been identified as a SMYD3 inhibitor that impairs cancer cell growth. This finding suggests the potential for designing novel piperazine-based SMYD3 inhibitors, leveraging the structural features of the this compound core to achieve potent and selective inhibition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) |

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone |

| Haloperidol |

| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] wikipedia.orgnih.govnaphthyridin-2(1H)-one (Torin1) |

Mechanistic Studies of Biological Activity (In Vitro and In Vivo, Non-Human)

Cellular Assays for Functional Characterization (e.g., cytotoxicity in cancer cell lines, enzyme inhibition)

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents, with cellular assays being a primary tool for characterizing their functional activity. In vitro studies have demonstrated that the introduction of a trifluoromethyl group can influence the cytotoxic properties of these compounds against various cancer cell lines.

One area of research has focused on vindoline-piperazine conjugates, where different N-substituted piperazine pharmacophores are attached to the vindoline (B23647) scaffold. mdpi.com Among these, derivatives containing a 1-[4-(trifluoromethyl)benzyl]piperazine (B11577) moiety have shown significant antiproliferative effects. mdpi.com For instance, compound 23 , a [4-(trifluoromethyl)benzyl]piperazine derivative, exhibited noteworthy activity against the MDA-MB-468 breast cancer cell line with a 50% growth inhibition (GI₅₀) of 1.00 μM. mdpi.com Similarly, compound 28 , which features a 4-trifluoromethylphenyl substituent, has demonstrated high efficacy and selectivity against colon cancer (COLO-205) and melanoma (SK-MEL-5) cell lines. mdpi.com These findings highlight the potential of the trifluoromethylphenyl and trifluoromethylbenzyl piperazine moieties in enhancing the cytotoxic profile of vindoline-based compounds. mdpi.com

The general structure of these vindoline-piperazine conjugates involves linking the piperazine derivative to either position 10 or 17 of the vindoline molecule through various linkers. mdpi.com The selection of the piperazine derivative, including those with trifluoromethyl groups, plays a crucial role in the resulting biological activity. mdpi.com

Beyond vindoline conjugates, other studies have explored the anticancer potential of different piperazine derivatives. For example, 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties have been designed and evaluated for their cytotoxic activity. nih.gov In this class of compounds, the substitution pattern on the phenylpiperazine ring significantly impacts their efficacy. nih.gov Specifically, derivatives with a trifluoromethyl substituent at the 3-position of the phenyl ring have been synthesized and tested. nih.gov

The cytotoxic effects of these compounds are often evaluated using colorimetric assays such as the MTT or SRB assays, which measure cell viability after a specific exposure time to the drug. mdpi.comresearchgate.net These assays provide quantitative data, such as GI₅₀ or IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. This data is crucial for comparing the potency of different derivatives and identifying promising candidates for further development.

| Compound | Derivative Type | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 23 | [4-(Trifluoromethyl)benzyl]piperazine-vindoline conjugate | MDA-MB-468 (Breast) | 1.00 μM | mdpi.com |

| 28 | 4-Trifluoromethylphenyl-vindoline conjugate | COLO-205 (Colon) | -90.33% growth | mdpi.com |

| 28 | 4-Trifluoromethylphenyl-vindoline conjugate | SK-MEL-5 (Melanoma) | -92.46% growth | mdpi.com |

| BS Series | Phenylpiperazine derivative of 1,2-benzothiazine with 3-trifluoromethylphenyl substituent | MCF7 (Breast) | Cytotoxic | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The trifluoromethyl group in this compound derivatives can significantly influence their interaction with enzymes, making them subjects of interest in enzyme inhibition studies. The kinetic analysis of enzyme inhibition provides valuable insights into the mechanism by which these compounds exert their biological effects. mdpi.comresearchgate.net

One of the key areas of investigation is the inhibition of monoamine oxidases (MAOs), which are important drug targets for neurological disorders. nih.gov Novel series of 1,2,4-triazole-piperazine derivatives have been designed and screened for their inhibitory activities against human MAO-A and MAO-B. nih.gov The substitution pattern on the phenyl ring of the piperazine moiety, including the presence and position of electron-withdrawing groups like trifluoromethyl, can affect the inhibitory potency and selectivity. nih.gov For instance, in a series of 1,2,4-triazole-piperazine hybrids, compounds with substituents at the 4-position of the phenyl ring showed significant MAO-A inhibitory activity. nih.gov

Another important enzyme target is tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Derivatives of 4-(4-hydroxyphenyl)piperazine have been synthesized and assayed for their inhibitory effects on tyrosinase. nih.govresearchgate.net Kinetic studies, often visualized through Lineweaver-Burk plots, can elucidate the mechanism of inhibition, such as competitive, noncompetitive, or uncompetitive inhibition. researchgate.netkhanacademy.org For example, some (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been shown to act as competitive inhibitors of the diphenolase activity of tyrosinase. nih.gov

The inhibition of enzymes involved in cancer progression, such as topoisomerases, is another active area of research. nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential topoisomerase II inhibitors. nih.gov Molecular docking studies are often employed to predict the binding modes of these compounds within the active site of the enzyme, providing a rationale for their inhibitory activity. nih.gov

The general principles of enzyme kinetics, including the Michaelis-Menten equation and its integrated forms, are fundamental to these studies. mdpi.comresearchgate.net The presence of an inhibitor can alter the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in a manner characteristic of the inhibition mechanism. khanacademy.org For example, a competitive inhibitor increases the apparent Km without affecting Vmax, while a noncompetitive inhibitor decreases Vmax without affecting Km. khanacademy.org

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings | Reference |

| 1,2,4-Triazole-piperazine derivatives | Monoamine Oxidase-A (MAO-A) | Not specified | Compounds with 4-position phenyl substitution showed significant inhibition. | nih.gov |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase | Competitive | Proved to be more potent than the reference compound kojic acid. | nih.govresearchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Not specified | Designed as potential inhibitors with cytotoxic activity against cancer cells. | nih.gov |

Investigation of Permeation Enhancement Mechanisms in Biological Barriers (e.g., intestinal mucosae)

The ability of a drug to cross biological barriers, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. Certain chemical compounds, known as permeation enhancers, can facilitate the transport of poorly permeable drugs across these barriers. latticescipub.comresearchgate.net Derivatives of piperazine, including those with trifluoromethyl substitutions, have been investigated for their potential as intestinal permeation enhancers. nih.govnih.gov

The primary mechanism by which many permeation enhancers work is by transiently opening the tight junctions between epithelial cells, thereby increasing paracellular permeability. nih.gov This allows for the passage of molecules that would otherwise be unable to cross the epithelial layer. The efficacy and mechanism of these enhancers are often studied using in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers, or ex vivo models using isolated intestinal mucosae in Ussing chambers. nih.govnih.gov

Studies on 1-phenylpiperazine (B188723) and its derivatives have provided insights into the structure-activity relationships for permeation enhancement. nih.gov It has been shown that substitutions on the phenyl ring can significantly affect both the efficacy and toxicity of these compounds. For example, aliphatic substitutions on the phenyl ring of 1-phenylpiperazine resulted in efficacy and toxicity profiles comparable to the parent compound, while hydroxyl or primary amine substitutions increased toxicity. nih.gov This suggests that the lipophilicity and electronic properties of the substituent play a crucial role.

The mechanism of action of these enhancers can be complex, involving interactions with various cellular components and signaling pathways. For instance, the permeation-enhancing effect of 1-phenylpiperazine has been linked to the modulation of tight junction proteins, partially mediated by myosin light chain kinase and the stimulation of transepithelial chloride secretion. nih.gov Furthermore, some piperazine derivatives may exert their effects through interactions with specific receptors, such as 5-HT₄ receptors. nih.gov

The reversibility of the permeation enhancement is a critical factor for the safety of these compounds. Ideally, the enhancer should cause a temporary increase in permeability that returns to normal after the drug has been absorbed. nih.gov The recovery of transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier, is often used to assess the reversibility of the enhancer's effect. nih.gov

| Permeation Enhancer Class | Model System | Mechanism of Action | Key Findings | Reference |

| 1-Phenylpiperazine and its derivatives | Caco-2 cell monolayers | Modulation of tight junctions | Aliphatic substitutions on the phenyl ring maintained efficacy with comparable or lower toxicity than 1-phenylpiperazine. | nih.gov |

| 1-Phenylpiperazine (PPZ) | Rat ileal and colonic mucosae in Ussing chambers | Opening of tight junctions, mediated by myosin light chain kinase and stimulation of chloride secretion | PPZ reversibly increased the permeability of marker molecules with acceptable levels of tissue damage. | nih.gov |

Antioxidant Activity Investigations (in vitro)

The search for novel antioxidant compounds is driven by the understanding that oxidative stress plays a significant role in the pathogenesis of numerous diseases. jrespharm.com Piperazine derivatives, including those with a this compound scaffold, have been investigated for their potential antioxidant properties. nih.govresearchgate.netnih.gov

In vitro antioxidant activity is typically assessed using a variety of assays that measure different aspects of antioxidant capacity. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and methods to assess the reduction of metal ions, such as the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov These assays provide quantitative measures of a compound's ability to neutralize free radicals or reduce pro-oxidants.

Studies on various piperazine derivatives have shown that their antioxidant activity is highly dependent on their chemical structure. For instance, in a series of flavone (B191248) derivatives containing a piperazine moiety, the presence of a methoxy (B1213986) group on the phenylpiperazine ring was associated with better antioxidant activity. nih.gov Similarly, in a study of piperazine derivatives with a xanthine (B1682287) moiety, the presence of a hydroxyl group was found to be crucial for their antioxidant properties. nih.gov

The antioxidant activity of piperazine-substituted indole (B1671886) derivatives has also been investigated. jrespharm.com Some of these compounds have demonstrated DPPH free radical scavenging activity comparable to that of Vitamin E. jrespharm.com The position and nature of substituents on the indole and piperazine rings influence the antioxidant potential. jrespharm.com

| Derivative Class | Antioxidant Assay(s) | Key Findings | Reference |

| Flavone derivatives with a piperazine moiety | DPPH, ABTS, FRAP | Methoxy group on the phenylpiperazine ring enhanced antioxidant activity. | nih.gov |